molecular formula C27H24BrN3O B10935491 (4-Benzylpiperazin-1-yl)[2-(3-bromophenyl)quinolin-4-yl]methanone

(4-Benzylpiperazin-1-yl)[2-(3-bromophenyl)quinolin-4-yl]methanone

Cat. No.: B10935491
M. Wt: 486.4 g/mol
InChI Key: DQRIIYAXFOYPQR-UHFFFAOYSA-N
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Description

(4-Benzylpiperazin-1-yl)[2-(3-bromophenyl)quinolin-4-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core substituted with a bromophenyl group and a benzylpiperazine moiety, making it a subject of study for its potential biological activities and chemical reactivity.

Preparation Methods

The synthesis of (4-Benzylpiperazin-1-yl)[2-(3-bromophenyl)quinolin-4-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Piperazine Substitution: The benzylpiperazine moiety is introduced via nucleophilic substitution reactions, where the piperazine ring is reacted with benzyl halides under basic conditions.

    Final Coupling: The final step involves coupling the bromophenylquinoline intermediate with the benzylpiperazine derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated reactors and continuous flow systems.

Chemical Reactions Analysis

(4-Benzylpiperazin-1-yl)[2-(3-bromophenyl)quinolin-4-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can reduce the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles like amines or thiols replace the bromine atom.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl or styrene derivatives.

Common reagents include bromine, NBS, Pd/C, potassium permanganate, and various nucleophiles. Major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-Benzylpiperazin-1-yl)[2-(3-bromophenyl)quinolin-4-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-Benzylpiperazin-1-yl)[2-(3-bromophenyl)quinolin-4-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA, inhibiting topoisomerase enzymes, while the piperazine moiety may interact with neurotransmitter receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of cell proliferation and modulation of neurotransmission pathways.

Comparison with Similar Compounds

Similar compounds include:

    (4-Phenylpiperazin-1-yl)[2-(3-bromophenyl)quinolin-4-yl]methanone: Similar structure but with a phenyl group instead of a benzyl group, leading to different biological activities.

    (4-Methylpiperazin-1-yl)[2-(3-bromophenyl)quinolin-4-yl]methanone: Contains a methyl group on the piperazine ring, which may alter its pharmacokinetic properties.

    (4-Benzylpiperazin-1-yl)[2-(4-chlorophenyl)quinolin-4-yl]methanone: Substitution of bromine with chlorine, affecting its reactivity and biological activity.

The uniqueness of (4-Benzylpiperazin-1-yl)[2-(3-bromophenyl)quinolin-4-yl]methanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C27H24BrN3O

Molecular Weight

486.4 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-[2-(3-bromophenyl)quinolin-4-yl]methanone

InChI

InChI=1S/C27H24BrN3O/c28-22-10-6-9-21(17-22)26-18-24(23-11-4-5-12-25(23)29-26)27(32)31-15-13-30(14-16-31)19-20-7-2-1-3-8-20/h1-12,17-18H,13-16,19H2

InChI Key

DQRIIYAXFOYPQR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)Br

Origin of Product

United States

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